Differential Nucleophile Specificity in α-Chymotrypsin-Catalyzed Peptide Synthesis at -18°C: H-Tyr-OEt.HCl vs. N-Maleyl-Tyr-OEt
In α-chymotrypsin-catalyzed acyl transfer reactions conducted in frozen aqueous solutions at -18°C and pH 10.5 (pre-freezing), H-Tyr-OEt.HCl and Mal-Tyr-OEt exhibit fundamentally different hierarchies of amino acid nucleophile acceptance. The dipeptide formation efficiency ranking for H-Tyr-OEt.HCl follows Ser > Lys > Orn > Arg,Cit > Gln > Thr > Asn > Ala > Gly, whereas Mal-Tyr-OEt demonstrates Ser,Thr,Gln > Lys > Cit > Ala > Gly > Asn > Arg > Glu > Val > Orn > Asp. Notably, Orn ranks as the third most efficient nucleophile with H-Tyr-OEt.HCl but is among the poorest acceptors for Mal-Tyr-OEt, ranking near the bottom of the hierarchy [1].
| Evidence Dimension | Nucleophile acceptance hierarchy rank for Orn (ornithine) in α-chymotrypsin-catalyzed dipeptide formation |
|---|---|
| Target Compound Data | H-Tyr-OEt.HCl: Orn ranks third in nucleophile efficiency (Ser > Lys > Orn) |
| Comparator Or Baseline | Mal-Tyr-OEt (N-maleyl-L-tyrosine ethyl ester): Orn ranks among lowest efficiency nucleophiles |
| Quantified Difference | Rank order inversion: Orn position shifts from 3rd (high efficiency) with H-Tyr-OEt.HCl to bottom-tier (low efficiency) with Mal-Tyr-OEt |
| Conditions | α-Chymotrypsin catalysis in frozen aqueous solution at -18°C, pH 10.5 (pre-freezing) |
Why This Matters
This specificity difference determines which amino acid sequences are synthetically accessible; workflows requiring Orn-containing dipeptides cannot substitute Mal-Tyr-OEt for H-Tyr-OEt.HCl without complete loss of target yield.
- [1] Meos H, Jakubke HD, Aaviksaar A, Haga M, Tõugu V. Peptide synthesis by chymotrypsin in frozen solutions. FEBS Letters. 1993. Available at: http://oa.las.ac.cn/oainone/service/browseall/read1?ptype=JA&workid=JA201912020298305ZK View Source
